6-Phenoxypyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-phenoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H9N3O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |
InChI Key |
VZXLYMCMLMJTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenoxypyrimidin 4 Amine and Its Analogs
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems like pyrimidines. masterorganicchemistry.comosti.govorganicchemistrytutor.com The presence of electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, making SNAr a powerful tool for the synthesis of substituted pyrimidines. masterorganicchemistry.compressbooks.pub
Substitution of Halogenated Pyrimidines with Phenoxide Derivatives
A common and effective strategy to introduce the phenoxy moiety onto the pyrimidine ring is through the reaction of a halogenated pyrimidine with a phenol (B47542) or its corresponding phenoxide.
The reaction between 4,6-dichloropyrimidine (B16783) and various phenols or phenoxides is a key step in the synthesis of 6-phenoxypyrimidin-4-amine precursors. researchgate.netambeed.combiosynth.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide ion acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. organicchemistrytutor.com The reactivity of the C4 and C6 positions of the pyrimidine ring is enhanced by the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms. masterorganicchemistry.com
The general reaction can be represented as follows:
4,6-Dichloropyrimidine + Phenol (in the presence of a base) → 4-Chloro-6-phenoxypyrimidine + Base·HCl
The choice of base is crucial for the deprotonation of the phenol to the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). researchgate.netmdpi.com The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or 1,4-dioxane. mdpi.comresearchgate.net
Table 1: Examples of Reaction Conditions for the Synthesis of Phenoxypyrimidine Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Phenol, K₂CO₃ | DMF | 60 | - | researchgate.net |
| 2,4,6-Trichloropyrimidine | Thiophenol, Pyridine | Pyridine | Reflux | - | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |
Optimizing the stoichiometric ratios of the reactants and the reaction conditions is critical to maximize the yield of the desired monosubstituted product, 4-chloro-6-phenoxypyrimidine, while minimizing the formation of byproducts. d-nb.info Key parameters to consider for optimization include the nature of the solvent, the type and amount of base, the reaction temperature, and the reaction time. numberanalytics.com
For instance, using an equimolar amount of the phenol relative to the 4,6-dichloropyrimidine can favor monosubstitution. d-nb.info The choice of solvent can also influence the reaction's efficiency and selectivity. While dipolar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions, greener alternatives are being explored. acsgcipr.org Temperature control is also vital; higher temperatures can sometimes lead to the formation of the disubstituted byproduct. numberanalytics.com
The primary byproduct in the reaction of 4,6-dichloropyrimidine with phenoxides is the disubstituted product, 4,6-diphenoxypyrimidine. d-nb.info Its formation occurs when a second molecule of the phenoxide displaces the remaining chlorine atom on the 4-chloro-6-phenoxypyrimidine intermediate.
Several strategies can be employed to control the formation of this byproduct:
Stoichiometry Control: Using a stoichiometric amount or a slight excess of the 4,6-dichloropyrimidine relative to the phenoxide can limit the availability of the nucleophile for the second substitution.
Temperature Management: Conducting the reaction at lower temperatures generally slows down the rate of the second substitution more significantly than the first, thus favoring the monosubstituted product. numberanalytics.com
Controlled Addition: Slow, controlled addition of the phenoxide solution to the solution of 4,6-dichloropyrimidine can help maintain a low concentration of the nucleophile throughout the reaction, thereby disfavoring the second substitution.
Amination Reactions for Pyrimidin-4-amine Moiety Formation
The final step in the synthesis of this compound involves the introduction of the amine group at the C4 position of the pyrimidine ring. This is typically achieved through another SNAr reaction, where an amine source displaces the remaining chlorine atom.
Direct amination involves the reaction of the 4-chloro-6-phenoxypyrimidine intermediate with an amine. acs.org Ammonia (B1221849) or a protected form of ammonia is commonly used to introduce the primary amino group. The reaction is often carried out at elevated temperatures and sometimes under pressure. google.com
The general reaction is as follows:
4-Chloro-6-phenoxypyrimidine + NH₃ → this compound + HCl
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful methods for forming C-N bonds in the synthesis of complex amines. acs.org These methods can offer milder reaction conditions and broader substrate scope. Research has shown that highly regioselective amination of 6-aryl-2,4-dichloropyrimidine can be achieved, strongly favoring the formation of the C4-substituted product. acs.org
Reactions of Halogenated Pyrimidines with Amines
A cornerstone in the synthesis of aminopyrimidines is the reaction of halogenated pyrimidines with amines through nucleophilic aromatic substitution (SNAr). Pyrimidines are electron-deficient aromatic systems, and the presence of halogen substituents further activates the ring towards nucleophilic attack. beilstein-journals.org This reactivity makes halogenated pyrimidines valuable substrates for the introduction of amino groups. researchgate.net
The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various amine nucleophiles has been studied, demonstrating the feasibility of this approach. researchgate.net For instance, reaction with ammonia can lead to the formation of aminopyrimidines. beilstein-journals.org The regioselectivity of these reactions can be influenced by the nature of the halogen and the reaction conditions. In polyhalogenated pyrimidines, the site of substitution can often be controlled. For example, in some systems, the reaction occurs selectively at the chlorine-bearing position. rsc.org The use of different amines, including aliphatic, cyclic, alicyclic, aromatic, and heteroaromatic amines, allows for the synthesis of a wide array of mono-substituted pyrimidine derivatives. mdpi.com However, achieving regioselectivity can be challenging, and mixtures of isomers are sometimes formed, necessitating separation. beilstein-journals.org
| Halogenated Pyrimidine | Amine | Key Observation | Reference |
|---|---|---|---|
| 5-chloro-2,4,6-trifluoropyrimidine | Ammonia | Formation of aminopyrimidine isomers. | beilstein-journals.org |
| Polyhalogenated Pyrimidines | Various Amines | Site-selective coupling at the chloride group. | rsc.org |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Aliphatic, cyclic, aromatic amines | Formation of mono-substituted products. | mdpi.com |
Conversion of Precursor Amines to this compound Structures
The transformation of precursor amines into more complex pyrimidine structures is a critical step in the synthesis of target molecules. This can involve the decarboxylation of amino acids to form biogenic amines, which can then be used in subsequent reactions. scirp.orgmdpi.com The formation of amines can also occur through the amination or transamination of aldehydes and ketones. mdpi.com
In the context of this compound synthesis, a common strategy involves the initial formation of an aminopyrimidine which is then further functionalized. For example, a precursor amine can be reacted with a halogenated pyrimidine to introduce the amino group, followed by the introduction of the phenoxy group in a subsequent step. The development of biocatalytic approaches, utilizing enzymes such as transaminases and amine dehydrogenases, offers a green and highly selective method for the synthesis of chiral amines, which can be valuable intermediates. nih.gov
Advanced SNAr Applications in Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) remains a powerful tool for the synthesis of functionalized pyrimidines. Advanced applications of this reaction allow for the regioselective synthesis of polysubstituted pyrimidine derivatives. researchgate.net The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially when substituted with halogens. beilstein-journals.org
Researchers have developed methods for the regiocontrolled SNAr of polyhalogenated pyrimidines. For instance, in 2,4,7-trichloropyrido[3,2-d]pyrimidine, SNAr reactions can occur selectively at the C-4 position. researchgate.net The choice of solvent and base can significantly influence the outcome of the reaction. For example, using triethylamine (B128534) in refluxing ethanol (B145695) has been found to be suitable for SNAr amination reactions with various amines on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com Furthermore, unexpected SNAr products resulting from amination, solvolysis, and condensation processes have been observed under mild conditions, highlighting the complex reactivity of these systems. mdpi.com The development of catalytic SNAr variants has also broadened the scope and efficiency of these reactions, allowing for faster transformations and tolerance of a wider range of functional groups. springernature.com
Cross-Coupling Reaction Approaches
Metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of this compound and its analogs, offering high efficiency and selectivity.
Copper-Catalyzed C-O Cross-Coupling for Phenoxy Installation
Copper-catalyzed cross-coupling reactions are a valuable method for the formation of C-O bonds, particularly for the installation of phenoxy groups onto aromatic rings. A notable development is the synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids, which surprisingly leads to C-O bond formation instead of the expected Suzuki-Miyaura cross-coupling product. researchgate.net This cascade reaction provides a direct route to phenoxypyrimidines, avoiding the use of phenols or their salts. researchgate.net
The Ullmann-type reaction, a classic copper-catalyzed method, is also employed for the synthesis of diaryl ethers. organic-chemistry.org This reaction involves the condensation of an aryl halide with a phenol in the presence of a copper catalyst. Modern variations of the Ullmann ether synthesis have improved reaction conditions and expanded the substrate scope.
| Reactants | Catalyst/Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Chloropyrimidines and Arylboronic Acids | Copper Catalyst | Phenoxypyrimidines | Forms C-O bond instead of C-C bond. | researchgate.net |
| Aryl Halide and Phenol | Copper Catalyst | Diaryl Ethers | Classic Ullmann ether synthesis. | organic-chemistry.org |
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Coupling) for Amine Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the formation of C-N bonds and the introduction of amino groups onto the pyrimidine ring. rsc.org This method offers a significant advantage over traditional methods like SNAr, often providing higher yields and selectivity under milder conditions. thieme-connect.com
The Buchwald-Hartwig amination has been successfully applied to the synthesis of a wide range of aminopyrimidines. thieme-connect.com For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with amines under Buchwald-Hartwig conditions leads to clean C-4 amination. thieme-connect.com The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various phosphine (B1218219) ligands being developed to improve efficiency and substrate scope. purdue.edu This reaction is a key step in the synthesis of numerous biologically active compounds containing the aminopyrimidine moiety. rsc.org
Ullmann Coupling Applications in Pyrimidine Synthesis
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org These reactions are valuable for the synthesis of various pyrimidine derivatives.
Alternative and Specialized Synthetic Routes
Beyond the more common synthetic pathways, several alternative and specialized routes have been developed for the synthesis of this compound and its structurally related analogs. These methods offer unique advantages in terms of starting materials, reaction conditions, and the ability to introduce specific functionalities.
Reaction of Pyrimidine-4-yl Sulfonates with Phenols
A versatile method for creating the phenoxy-pyrimidine linkage involves the nucleophilic substitution of a sulfonate group on the pyrimidine ring with a phenol. This strategy hinges on the preparation of pyrimidine-4-yl sulfonate intermediates, which are then reacted with the desired phenol.
The synthesis of the sulfonate intermediate can be achieved by reacting a pyrimidinol, such as 2-amino-6-methylpyrimidin-4-ol, with a sulfonyl chloride like naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetone (B3395972) under reflux conditions. nih.gov Once the pyrimidine-4-yl sulfonate is formed, it can readily undergo a nucleophilic aromatic substitution (SNAr) reaction with a phenol or a substituted phenol to yield the corresponding 4-phenoxypyrimidine (B1625929) derivative. researchgate.net This two-step process provides a reliable pathway to the target ether linkage.
Synthesis involving Guanidine (B92328) Hydrochloride and Chalcone (B49325) Derivatives
A widely employed and robust method for constructing the 2-aminopyrimidine (B69317) core is the cyclocondensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and guanidine hydrochloride. derpharmachemica.comasianpubs.orgarabjchem.org This reaction, a variation of the Remlinger synthesis, is a cornerstone in pyrimidine chemistry due to its operational simplicity and the accessibility of the starting materials. derpharmachemica.comjocpr.com
The general procedure involves refluxing an equimolar mixture of the substituted chalcone and guanidine hydrochloride in the presence of a base. derpharmachemica.comarabjchem.org Common bases include potassium hydroxide (KOH) or sodium methoxide, and the reaction is typically run in an alcoholic solvent such as ethanol. derpharmachemica.comuobaghdad.edu.iqsci-hub.se The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. jocpr.com The yields for this transformation can be significant, although they vary depending on the specific substrates and conditions used. derpharmachemica.com For instance, some syntheses report refluxing for 8 to 12 hours to achieve good yields. derpharmachemica.comuobaghdad.edu.iq
Interactive Table: Examples of Pyrimidine Synthesis from Chalcones and Guanidine
| Chalcone Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine Carbonate | DMF | 4 | Good | ajol.info |
| 1,3-diaryl-propenones | KOH (solid) | Ethanol | 2-6 | - | asianpubs.org |
| Substituted Chalcones | Guanidine HCl / KOH | Ethanol | 8 | 65 | uobaghdad.edu.iq |
| Generic Chalcone | Guanidine HCl / 50% KOH | Ethanol | 1.5-2.5 | 18-51 | derpharmachemica.com |
Preparation of 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine
The synthesis of N-hydroxylated iminopyrimidine derivatives, such as 2,3-dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine, requires specialized routes. Patent literature describes the formation of this class of compounds, highlighting their unique structure. google.com One general approach involves the displacement of a suitable leaving group, such as a halogen, from a pyrimidine N-oxide precursor. justia.com
For example, the synthesis can start from a 2,6-diamino-4-chloropyrimidine-N-oxide. justia.com This intermediate is then reacted with a phenoxide, displacing the chloro group to install the phenoxy moiety at the C4 position. The resulting 6-amino-4-phenoxy-pyrimidine-N-oxide can then undergo rearrangement or further reaction to yield the final 1,2-dihydro-1-hydroxy-2-iminopyrimidine structure. google.comjustia.com The reaction conditions, such as the choice of solvent and base, are critical for achieving the desired product. google.com
Strategic Considerations in Synthetic Design
The efficient synthesis of complex, multi-substituted pyrimidines like this compound requires careful strategic planning. Key considerations include chemoselectivity—the ability to react one functional group in the presence of others—and regioselectivity, which is the control of the position of new substituents on the pyrimidine ring.
Chemoselectivity in Multi-Substituted Pyrimidine Synthesis
Chemoselectivity is crucial when dealing with pyrimidine rings bearing multiple reactive sites or when using multifunctional reactants. In pyrimidine chemistry, the different positions on the ring (C2, C4, C5, C6) exhibit distinct reactivities. For instance, in di- or trichlorinated pyrimidines, the chloro groups at the C4 and C6 positions are generally more susceptible to nucleophilic substitution than a chloro group at the C2 position. This differential reactivity allows for the sequential and selective introduction of different nucleophiles.
Furthermore, chemoselectivity can be controlled by the choice of reagents and reaction conditions. rsc.org For example, specific oxidation methods can target a methyl or hydroxymethyl group on the pyrimidine ring without affecting other sensitive groups. researchgate.net In multicomponent reactions, the nature of the substituents on the starting materials can direct the reaction pathway, leading to the formation of one product over other possibilities in a chemoselective manner. rsc.orgrsc.org
Regioselectivity and Isomer Control
Regioselectivity is a major challenge in pyrimidine synthesis, particularly when constructing unsymmetrically substituted rings. The goal is to direct incoming substituents to a specific carbon atom. For example, in the reaction of 5-alkyl-2,4,6-trichloropyrimidines with nucleophiles, substitution occurs preferentially at the C6 position, providing a regioselective route to 6-substituted pyrimidines. tandfonline.com
Multicomponent syntheses have also been developed that offer high regioselectivity, allowing for the assembly of highly decorated and unsymmetrical pyrimidines from simple building blocks like alcohols and amidines. nih.govacs.org Lewis acid catalysts can also play a critical role in controlling regioselectivity. In the synthesis of fused pyrimidine systems, catalysts like Zirconium(IV) chloride (ZrCl₄) have been shown to preferentially direct the formation of one regioisomer over another. acs.orgvapourtec.com
Isomer control also extends to stereoisomerism, such as the E/Z configuration of double bonds in precursors like chalcones or in the final products. mdpi.com The formation of a specific isomer can be influenced by reaction conditions or by inherent structural features, such as intramolecular hydrogen bonding, which can lock the molecule into a specific conformation and favor the formation of one geometric isomer. aua.grimist.ma In some cases, specific isomers can be obtained through stereospecific synthetic methods or separated by conventional techniques. google.com
Protecting Group Strategies for Amine and Phenoxy Functionalities
In the multistep synthesis of complex molecules like this compound and its analogs, protecting groups are crucial for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. jocpr.comorganic-chemistry.org The strategic selection and application of protecting groups for the exocyclic amine and the precursor to the phenoxy group (a phenol) are essential to control regioselectivity and ensure high yields. jocpr.com
The primary amino group on the pyrimidine ring is nucleophilic and can undergo various undesired reactions, such as alkylation or acylation. libretexts.org To prevent this, the amine functionality must be protected. Common protecting groups for amines involve converting them into carbamates, which significantly reduces their nucleophilicity. organic-chemistry.org The choice of a specific protecting group depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.comuchicago.edu
Two of the most widely used amine-protecting groups in organic synthesis, particularly in peptide and heterocyclic chemistry, are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. tcichemicals.comresearchgate.net The Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid, such as trifluoroacetic acid. tcichemicals.com Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases, commonly a solution of piperidine. tcichemicals.com This differential reactivity allows for an "orthogonal protecting group strategy," where one group can be removed selectively without affecting the other, which is invaluable in the synthesis of complex molecules with multiple functional groups. organic-chemistry.orguchicago.edu
The phenoxy group itself is generally stable. However, during the synthesis of this compound, the phenoxy moiety is typically introduced via nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on the pyrimidine ring with a phenol. The hydroxyl group of the phenol starting material may require protection, especially if other reactive sites are present in the molecule or if strong bases are used that could deprotonate the phenol and cause undesired reactivity. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) or triisopropylsilyl (TIPS), are common protecting groups for hydroxyl functionalities. tcichemicals.com These groups are robust but can be selectively removed using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. tcichemicals.com
The following table summarizes common protecting groups for amine and hydroxyl functionalities relevant to the synthesis of this compound analogs.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Removal Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) tcichemicals.com | |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) google.com | |
| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation google.com | |
| Hydroxyl (Phenol) | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, TBDMS-OTf | Fluoride ion (e.g., TBAF), Acid tcichemicals.com |
| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | Fluoride ion (e.g., TBAF), Acid tcichemicals.com |
High-Throughput Synthesis Methodologies
High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and chemical biology for rapidly generating large libraries of structurally diverse compounds. nih.govnih.gov This methodology is particularly well-suited for the synthesis of analogs of this compound to explore structure-activity relationships (SAR). HTS relies on the automation of reaction execution, purification, and analysis, allowing hundreds or even thousands of reactions to be performed in parallel. nih.gov
The synthesis of pyrimidine libraries often utilizes robust and versatile chemical reactions. scispace.com A common strategy involves the condensation of β-oxoesters or similar synthons with amidine derivatives to construct the core pyrimidine ring. nih.govscispace.com For creating analogs of this compound, a divergent synthetic approach is often employed. This may start with a common intermediate, such as a di- or tri-chlorinated pyrimidine, which can then be reacted with a variety of phenols and amines in a combinatorial fashion. nih.govnih.gov
Microwave-assisted synthesis is frequently integrated into high-throughput workflows to accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov The final step in synthesizing many pyrimidine-4-carboxamide (B1289416) derivatives, for instance, involves coupling amines to a chloropyrimidine scaffold at high temperatures, a process significantly expedited by microwave irradiation. nih.gov
The development of efficient, one-pot, multicomponent reactions is also a key aspect of HTS for generating pyrimidine derivatives. researchgate.net These reactions offer the advantage of building molecular complexity in a single step from simple, readily available starting materials, which is ideal for library synthesis. researchgate.net Following synthesis, high-throughput purification, typically using automated flash chromatography or mass-directed preparative HPLC, is employed to isolate the desired products. The subsequent analysis of yield and purity can also be automated. nih.gov
The data generated from HTS platforms, encompassing reaction success and physicochemical properties, can be used to train machine learning models to predict the synthesizability and properties of new, virtual compounds, further accelerating the discovery process. nih.gov
Scale-Up Considerations in Synthesis
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure the process is safe, cost-effective, efficient, and environmentally sustainable. researchgate.netacs.org
Key considerations for the scale-up of heterocyclic synthesis include:
Reagent Cost and Availability: The starting materials must be readily available in large quantities and at a reasonable cost. uchicago.edu Processes that utilize simple, inexpensive precursors are favored. For example, the industrial synthesis of pyridines often relies on gas-phase condensations of simple aldehydes and ammonia. beilstein-journals.org
Reaction Conditions: Extreme temperatures, high pressures, or the use of hazardous or highly energetic reagents are undesirable on a large scale. Reactions that proceed under mild conditions are preferred. nih.gov The use of ultrasound or microwave irradiation, while effective in the lab, can be challenging to implement on an industrial scale, though continuous flow reactors offer a viable solution. acs.org
Process Safety and Environmental Impact: A critical aspect of scale-up is minimizing risk. This includes avoiding toxic reagents and solvents and managing exothermic reactions to prevent thermal runaways. Green chemistry principles are increasingly important, favoring the use of recyclable catalysts, safer solvents like water, and solvent-free conditions where possible. researchgate.net
Continuous Flow Chemistry: For many processes, switching from batch production to a continuous flow system can offer significant advantages in terms of safety, consistency, and throughput. acs.orgbeilstein-journals.org Flow reactors allow for better control over reaction parameters like temperature and mixing, and the small reaction volume at any given time minimizes the risks associated with highly reactive intermediates or exothermic reactions. acs.org A gram-scale synthesis of pyrimidine derivatives has been successfully demonstrated using an integrated flow system. acs.org
The following table outlines some of the key differences in focus between laboratory synthesis and large-scale production for a compound like this compound.
| Parameter | Laboratory Scale Focus | Large Scale (Scale-Up) Focus |
| Primary Goal | Proof of concept, generation of material for testing | Cost-effectiveness, safety, throughput, robustness |
| Purification | Chromatography (Flash, HPLC) | Crystallization, Distillation, Extraction |
| Reagents | Novelty, effectiveness | Cost, availability, safety uchicago.edu |
| Solvents | Reaction performance | Safety, environmental impact (E-factor), ease of removal/recycling |
| Process Control | Manual or semi-automated | Fully automated, rigorous process analytical technology (PAT) |
| Technology | Batch reactors (round-bottom flasks) | Large batch reactors, continuous flow systems acs.orgbeilstein-journals.org |
Reaction Mechanisms and Pathways Involving 6 Phenoxypyrimidin 4 Amine
Nucleophilic Reaction Mechanisms
The chemistry of 6-Phenoxypyrimidin-4-amine is largely characterized by its susceptibility to nucleophilic attack. This reactivity is a direct consequence of the pyrimidine (B1678525) ring's electronic structure. Amines, in general, act as nucleophiles due to the active lone pair of electrons on the nitrogen atom, which is attracted to electron-poor centers. chemguide.co.uk
The pyrimidine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring carbons. This effect makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The reactivity is further enhanced when additional electron-withdrawing groups are present on the ring. libretexts.org
In the context of substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the nitrogen atoms decrease the electron density and help stabilize the anionic intermediates formed during SNAr reactions, thereby increasing reactivity. mdpi.com This principle is directly applicable to this compound, where the two ring nitrogens function as powerful activating groups for nucleophilic attack at the carbon atoms of the ring.
Table 1: Factors Influencing Pyrimidine Ring Reactivity
| Factor | Description | Impact on Reactivity |
|---|---|---|
| Ring Nitrogens | The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups. | Increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. |
| Substituent Effects | Additional electron-withdrawing groups (e.g., nitro groups) further activate the ring for SNAr reactions. | Enhances the rate of nucleophilic substitution. |
| Leaving Group | The nature of the group being displaced (e.g., halide, phenoxy) affects the reaction rate. Good leaving groups are weak bases. | A better leaving group leads to a faster reaction. |
| Nucleophile Strength | More potent nucleophiles react more readily with the electron-deficient ring. | Stronger nucleophiles increase the reaction rate. |
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for compounds like this compound. This mechanism typically proceeds via a two-step addition-elimination process. libretexts.org
Addition of the Nucleophile : The nucleophile attacks a carbon atom of the electron-deficient pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemrxiv.org The aromaticity of the ring is temporarily disrupted in this step.
Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group. In this compound, either the phenoxy group or the amine group could potentially act as a leaving group, though the phenoxide ion is generally a better leaving group than an amide ion.
In reactions involving 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, it has been observed that the chlorine atom is substituted first, followed by the alkoxy group. This suggests that the relative leaving group ability plays a crucial role in determining the reaction outcome. chemrxiv.org Computational studies have indicated that a Meisenheimer complex is a key intermediate in these sequential SNAr reactions. chemrxiv.org For SNAr reactions on 2,4-dichloropyrimidines, substitution with an electron-withdrawing group at the C-5 position typically directs substitution to the C-4 position. nih.gov
The efficiency of the SNAr reaction is dependent on several factors, including the nature of the solvent, the strength of the nucleophile, and the stability of the leaving group. mdpi.comnih.gov
An alternative to the direct SNAr pathway is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant for nucleophilic substitution reactions in heterocyclic compounds like pyrimidines, especially with strong nucleophiles such as sodium amide. wikipedia.org The ANRORC mechanism can explain product formations that are not accounted for by the SNAr or aryne intermediate pathways. wikipedia.org
The reaction is initiated by the addition of a potent nucleophile to an electrophilic carbon atom on the pyrimidine ring. This step is similar to the initial step of the SNAr mechanism, but it often occurs at a position that facilitates subsequent ring cleavage.
Following the initial nucleophilic addition, the pyrimidine ring undergoes cleavage. This is the defining characteristic of the ANRORC mechanism. For pyrimidines, this typically involves the breaking of a carbon-nitrogen bond, leading to a more stable, open-chain intermediate, often a nitrile. wikipedia.org Isotope labeling studies have provided strong evidence for this ring-opening process. For instance, when pyrimidines with ¹⁴N isotopes in the ring react via the ANRORC mechanism, a loss of isotopic label is observed in the final product, demonstrating that an internal nitrogen atom has been displaced. wikipedia.org
ANRORC Mechanism in Heterocyclic Pyrimidine Chemistry
Isotope Labeling Studies for Mechanism Elucidation
Isotope labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. In the context of reactions involving this compound, labeling the nitrogen or carbon atoms can offer profound insights.
Late-stage isotopic exchange provides a method for the direct conversion of complex molecules into their isotopologues without necessitating a complete de novo synthesis. nih.gov For primary amines like the 4-amino group in this compound, a copper-catalyzed nitrogen isotope exchange using an isotopically labeled nitrogen source (e.g., ¹⁵N-labeled benzophenone (B1666685) imine) can be employed. nih.gov The mechanism for this exchange on primary amines involves the formation of a Katritzky pyridinium (B92312) salt, which then engages in a copper-catalyzed cycle. This method allows for the specific incorporation of ¹⁵N, and by analyzing the distribution of the label in the products and byproducts, the mechanism of N-functionalization reactions can be clarified.
Furthermore, Carbon-13 Kinetic Isotope Effects (¹³C KIEs) are instrumental in identifying the rate-determining step of a reaction. For transition metal-catalyzed reactions, such as the synthesis of this compound via Buchwald-Hartwig amination, measuring the ¹³C KIE at natural abundance can elucidate mechanistic details. nih.gov For instance, a significant KIE at the carbon atom of the C-X bond (where X is a halide) would suggest that the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step of the catalytic cycle. nih.gov
Table 1: Isotope Labeling Techniques for Mechanistic Studies
| Isotope | Technique | Mechanistic Information Gained |
| ¹⁵N | Isotope Exchange Labeling | Traces the fate of the amine nitrogen; confirms C-N bond formation pathways. |
| ¹³C | Kinetic Isotope Effect (KIE) | Identifies the rate-determining step in catalyzed reactions (e.g., oxidative addition). |
Amines as Nucleophiles in C-N Bond Formation
The 4-amino group of this compound is a key functional group that dictates much of its reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in a variety of carbon-nitrogen bond-forming reactions. youtube.com
The amino group itself can also be the site of nucleophilic attack on various electrophiles. For instance, it can be readily acylated by reaction with acyl chlorides or anhydrides to form amides, or alkylated by reaction with alkyl halides. These reactions proceed via a standard nucleophilic addition-elimination mechanism at the electrophilic carbon center.
Electrophilic Reaction Mechanisms
Reactions of the Pyrimidine Ring with Electrophiles
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution. researchgate.netresearchgate.net However, the reactivity is significantly modulated by the substituents on the ring. The 4-amino group in this compound is a powerful activating group due to its positive mesomeric effect (+M), donating electron density into the ring through resonance.
This donation of electron density partially counteracts the inductive withdrawal of the ring nitrogens, making electrophilic attack feasible. The activation is most pronounced at the C-5 position, which is ortho and para to the ring nitrogens but meta to the activating amino group in one resonance view, yet receives significant electron density as shown in resonance structures. Studies on similarly activated pyrimidines confirm that electrophilic substitution, such as halogenation and nitrosation, occurs preferentially at the C-5 position. researchgate.netcsir.co.za
The mechanism of electrophilic substitution involves the attack of an electrophile (E⁺) on the electron-rich C-5 position to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over the ring atoms and the exocyclic amino group. The final step is the loss of a proton from the C-5 position to restore the aromaticity of the pyrimidine ring. The presence of multiple activating groups facilitates these reactions, which might otherwise require harsh conditions. researchgate.net
Reactivity of the Phenoxy Group
The phenoxy group, attached at the C-6 position, also influences the molecule's reactivity. The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The ether oxygen is an activating group and is ortho, para-directing. Therefore, electrophiles will preferentially attack the positions ortho and para to the oxygen atom (positions 2', 4', and 6' of the phenyl ring).
The reaction proceeds via the standard mechanism for electrophilic aromatic substitution:
Generation of a strong electrophile.
Attack of the π-electrons of the phenyl ring on the electrophile to form a resonance-stabilized arenium ion.
Deprotonation of the arenium ion to restore aromaticity.
It is important to note that the pyrimidine ring, being electron-withdrawing, will have a deactivating effect on the phenoxy ring compared to benzene (B151609) or phenol (B47542). This deactivation reduces the rate of electrophilic substitution on the phenyl ring but does not change the ortho, para-directing nature of the ether oxygen.
Catalyzed Reaction Mechanisms
Mechanistic Insights into Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of molecules like this compound. The Buchwald-Hartwig amination is a particularly relevant palladium-catalyzed reaction for forming the C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to synthesize the target molecule by coupling 4-amino-6-chloropyrimidine (B18116) with phenol (for the C-O bond) or, more commonly, by coupling 6-phenoxy-4-chloropyrimidine with an ammonia (B1221849) equivalent or a primary amine.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination provides a detailed mechanistic picture: wikipedia.orgjk-sci.com
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 6-phenoxy-4-chloropyrimidine). This step forms a Pd(II) complex, breaking the carbon-halogen bond. jk-sci.com
Ligand Exchange and Amine Coordination : The amine nucleophile coordinates to the Pd(II) center, typically displacing a ligand.
Deprotonation : A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex. This step is often crucial and can be the rate-determining step.
Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final arylamine product. wikipedia.org
The efficiency of this cycle is highly dependent on the choice of ligands complexed to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos, BINAP) are often employed to promote both the oxidative addition and the final reductive elimination steps. jk-sci.com
Table 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle
| Step | Description | Catalyst Oxidation State Change |
| Oxidative Addition | Aryl halide adds to the palladium center. | Pd(0) → Pd(II) |
| Amine Coordination/Deprotonation | Amine coordinates to Pd(II) and is deprotonated by a base. | No change |
| Reductive Elimination | The C-N bond is formed, releasing the product. | Pd(II) → Pd(0) |
This mechanistic understanding is crucial for optimizing reaction conditions and extending the scope of the reaction to synthesize a wide variety of substituted aminopyrimidines.
Theoretical and Computational Studies of Reaction Pathways
To gain a deeper understanding of the reaction mechanisms at a molecular level, theoretical and computational methods are invaluable. These studies can provide insights into the energetics and geometries of reactants, transition states, and intermediates, which are often difficult to determine experimentally.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, including the SNAr reactions of pyrimidines. DFT calculations can be used to model the electronic structure of the molecules involved and to map out the potential energy surface of the reaction.
For pyrimidine derivatives, DFT calculations can help in:
Determining the electron distribution in the pyrimidine ring to identify the most likely sites for nucleophilic attack.
Modeling the transition state structures to understand the energy barriers and reaction kinetics.
Recent computational studies on related heterocyclic systems have shown that many SNAr reactions, traditionally thought to be stepwise, may in fact proceed through a concerted mechanism. DFT calculations are crucial in distinguishing between these two pathways.
The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. The analysis of the transition state is fundamental to understanding the reaction rate. Computational methods, particularly DFT, can be used to locate the transition state structure and calculate its energy.
The energy profile of a reaction is a graphical representation of the energy of the system as it progresses along the reaction coordinate from reactants to products. A typical energy profile for a two-step SNAr reaction, proceeding through a Meisenheimer intermediate, is shown in Figure 1.
Figure 1: Illustrative Reaction Energy Profile for a Stepwise SNAr Reaction
This diagram shows the energy changes during a stepwise nucleophilic aromatic substitution, highlighting the formation of a stable intermediate.
The heights of the energy barriers (activation energies) on this profile determine the rate of the reaction. Computational analysis can provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate constant.
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.
Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may be reversible, allowing equilibrium to be established. In this case, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.
The principles of kinetic and thermodynamic control are relevant in the synthesis of substituted pyrimidines where different isomers could potentially be formed. For example, in a di-substituted pyrimidine, the position of the incoming nucleophile could be influenced by these factors. Computational studies can predict the relative stabilities of the possible products (thermodynamic outcome) and the activation energies for their formation (kinetic outcome), thus guiding the choice of reaction conditions to favor the desired product.
Chemical Derivatization Strategies for Analytical and Synthetic Utility
Derivatization for Chromatographic Analysis
Chemical derivatization is a frequently employed strategy in chromatography to analyze compounds that are otherwise difficult to detect or separate in their native form. For an analyte like 6-Phenoxypyrimidin-4-amine, derivatizing the primary amine group can overcome challenges related to its polarity, low volatility, and lack of a strong chromophore or fluorophore.
The primary purpose of derivatizing amines is to alter their physicochemical properties to make them more suitable for a specific chromatographic method. Key principles and goals include:
Improved Detectability : Many amines, including aminopyrimidines, lack native UV absorbance or fluorescence, making them difficult to detect at low concentrations. Derivatization introduces a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the molecule, significantly enhancing detector sensitivity.
Enhanced Volatility for Gas Chromatography (GC) : The primary amine group in this compound is polar and capable of hydrogen bonding, which results in low volatility and poor thermal stability, making it unsuitable for direct GC analysis. Derivatization masks the polar N-H bonds, converting the amine into a less polar, more volatile, and more thermally stable compound.
Improved Chromatographic Behavior : Polar amines can interact strongly with active sites on chromatographic columns, leading to poor peak shape (tailing) and irreversible adsorption. Derivatization reduces this polarity, resulting in sharper, more symmetrical peaks and better separation efficiency.
The derivatization reaction can be performed either before the sample is injected into the chromatographic system (pre-column) or after the components have been separated on the column but before they reach the detector (post-column). researchgate.net
Pre-column Derivatization : In this technique, the analyte is chemically modified before chromatographic separation. rsc.org
Advantages : Offers flexibility in reaction conditions (time, temperature, pH), and excess reagent can be removed before injection. The resulting derivatives can be optimized for better separation. researchgate.net
Disadvantages : The derivatizing reagent itself or its by-products may interfere with the chromatogram. rsc.org The stability of the formed derivative is critical, and multiple derivatives can sometimes form from a single analyte, complicating the analysis. chemrxiv.org
Post-column Derivatization (PCD) : In this method, the derivatizing reagent is continuously added to the column effluent after separation. The reaction occurs in a reaction coil placed between the column and the detector. researchgate.netrsc.org
Advantages : It eliminates interference from reagent peaks since the reagent is added after separation. It is highly reproducible and easily automated. ias.ac.in
Disadvantages : The reaction must be very rapid (typically completed in seconds) and compatible with the mobile phase. The process can lead to some band broadening, which may reduce column efficiency. researchgate.netrsc.org
Table 1: Comparison of Pre-column and Post-column Derivatization Techniques
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Timing | Reaction occurs before injection onto the column. | Reaction occurs after separation, before detection. |
| Reaction Speed | Can be slow; reaction time is flexible. | Must be rapid and complete. researchgate.net |
| Interference | Reagent peaks and by-products can interfere. rsc.org | No interference from reagent peaks. ias.ac.in |
| Separation | Separation is performed on the derivatives. | Separation is performed on the original analyte. |
| Band Broadening | Minimal, as reaction is done offline. | Can occur due to the reaction coil. |
| Automation | Can be automated but is often performed manually. | Easily automated with modern HPLC systems. |
| Derivative Stability | Derivative must be stable throughout analysis. | Stability is less critical due to immediate detection. |
A variety of reagents are available to derivatize primary amines like the one in this compound. The choice of reagent depends on the analytical technique (HPLC, GC), the detector available (UV, fluorescence, MS), and the nature of the analyte.
6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : A popular pre-column derivatization reagent that reacts rapidly with both primary and secondary amines. The resulting derivatives are highly stable and fluorescent, allowing for sensitive detection. ias.ac.innih.gov
O-Phthaldialdehyde (OPA) : Reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thieme-connect.com This reaction is fast and suitable for both pre- and post-column techniques. researchgate.netresearchgate.net However, the derivatives can be unstable. researchgate.netsciencescholar.us
Dansyl Chloride (DNS-Cl) : A widely used pre-column reagent that reacts with primary and secondary amines to produce intensely fluorescent and UV-active derivatives. Dansyl derivatives are known for their high stability. chemrxiv.orgresearchgate.net However, the reaction can be slow and may also react with other functional groups like phenols. researchgate.net
Benzoyl Chloride : This reagent is used to introduce a benzoyl group, which is a strong chromophore, making the derivatives suitable for UV detection. The resulting benzoylated amines are also more stable and less polar. researchgate.net
Dabsyl Chloride : Reacts with primary and secondary amines to form colored derivatives that can be detected in the visible range (~436 nm). Dabsyl derivatives are very stable, and the reaction is fast and reproducible. chemrxiv.org
Fluorescein : Can be used in post-column derivatization, where it reacts with primary amines at a basic pH to generate fluorescent derivatives detectable by a fluorescence detector. researchgate.netrsc.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. It is a common reagent in amino acid analysis and is suitable for pre-column derivatization. nih.govthieme-connect.comresearchgate.net
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene : This reagent is particularly useful for GC analysis with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. It reacts with amines to create derivatives with enhanced volatility and detectability.
Table 2: Common Reagents for Derivatization of Primary Amines
| Reagent | Abbreviation | Detection Method | Key Features |
| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence, UV | Reacts with primary/secondary amines; stable derivatives. ias.ac.innih.gov |
| O-Phthaldialdehyde | OPA | Fluorescence | Specific for primary amines; fast reaction; unstable derivatives. thieme-connect.comresearchgate.net |
| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Reacts with primary/secondary amines; very stable derivatives. chemrxiv.orgresearchgate.net |
| Benzoyl Chloride | - | UV | Forms stable, UV-active derivatives. researchgate.net |
| Dabsyl Chloride | - | Visible | Forms stable, colored derivatives. chemrxiv.org |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with primary/secondary amines; forms stable, fluorescent derivatives. thieme-connect.comresearchgate.net |
For mass spectrometry (MS) detection, derivatization can significantly improve performance by enhancing ionization efficiency, improving chromatographic retention, and moving the analyte's signal away from background noise.
In GC-MS : The primary goal is to increase the volatility and thermal stability of the analyte. researchgate.net For this compound, derivatization reactions like acylation or silylation can cap the active hydrogen on the amine group, reducing its polarity and making it amenable to GC analysis. researchgate.net Using halogenated derivatizing agents (e.g., those containing fluorine) can dramatically increase sensitivity when using an electron capture detector (ECD). rjptonline.org
In LC-MS : Sensitivity is highly dependent on the efficiency of analyte ionization in the MS source (e.g., electrospray ionization - ESI). Strategies include:
Improving Ionization : Derivatization can introduce a permanently charged group or a group that is more easily protonated or deprotonated, leading to a stronger signal in the mass spectrometer.
Optimizing Chromatography : By making the analyte more hydrophobic, derivatization can increase its retention on a reversed-phase column. Eluting at higher organic solvent concentrations often improves ESI efficiency because the mobile phase desolvates more readily in the MS source. nih.gov
Reducing Matrix Effects : Sample matrix components can suppress the ionization of the target analyte. Derivatization alters the analyte's retention time, potentially moving it to a cleaner region of the chromatogram where there is less interference and ion suppression.
Using High-Purity Reagents : The use of ultrapure solvents and reagents is mandatory to prevent contamination that can cause signal suppression, adduct formation, and elevated background noise. researchgate.netmdpi.com
The success of a derivatization strategy hinges on the selectivity of the reaction and the stability of the product.
Selectivity : A key advantage of some reagents is their selectivity for certain functional groups. For instance, OPA reacts almost exclusively with primary amines, which is beneficial when analyzing complex samples containing both primary and secondary amines. sciencescholar.us Reagents like Dansyl Chloride are less specific and may react with other nucleophiles like phenols, requiring careful optimization of reaction conditions. researchgate.net
Stability : The stability of the derivatized product is crucial for obtaining reproducible and accurate quantitative results, especially in pre-column derivatization where there may be a delay between reaction and analysis. Derivatives of Dansyl Chloride and Dabsyl Chloride are generally considered very stable. chemrxiv.orgresearchgate.net In contrast, OPA derivatives are known to be somewhat unstable, which can lead to a decrease in signal response over time. researchgate.netsciencescholar.us The stability of derivatives is often influenced by factors such as pH, temperature, and exposure to light.
Derivatization for Synthetic Modification
Beyond its role in analysis, derivatization of the amino group of this compound is a fundamental strategy in medicinal chemistry and materials science to create new molecules with modified properties. The nucleophilic primary amine can undergo a variety of chemical transformations.
N-Acylation : This is a common reaction where the amine is treated with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. nih.govmdpi.com This transformation is widely used to synthesize biologically active compounds, as the amide bond is a key structural feature in many pharmaceuticals. nih.gov For example, reacting this compound with a specific carboxylic acid derivative could be a key step in building a larger, more complex molecule for drug discovery programs. researchgate.net
N-Alkylation : The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides or through reductive amination. nih.govresearchgate.net This modification alters the basicity, lipophilicity, and steric profile of the molecule, which can have a profound impact on its biological activity. Selective mono-alkylation can sometimes be challenging due to the increased nucleophilicity of the resulting secondary amine, but specific methods have been developed to control this. chemrxiv.org
Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry, famously found in sulfa drugs.
Cross-Coupling Reactions : The amino group can participate in modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. thieme-connect.com While typically used to form an amino-substituted ring, variations can be used to further derivatize the amine itself. This allows for the synthesis of complex di- and tri-substituted amines that would be difficult to access through classical methods. researchgate.net
These synthetic derivatizations are foundational for exploring the structure-activity relationships (SAR) of aminopyrimidine scaffolds, enabling chemists to fine-tune molecular properties to achieve desired therapeutic effects or material characteristics.
Selective Functionalization of the Pyrimidine (B1678525) Ring
The pyrimidine core of this compound possesses distinct electronic properties that guide its selective functionalization. The two nitrogen atoms within the ring create electron-deficient positions, particularly at the C2, C4, and C6 carbons. However, the presence of the electron-donating amino group at C4 and the phenoxy group at C6 modulates this reactivity. The C2 position remains notably electrophilic, making it a prime target for nucleophilic substitution of hydrogen (SNH) reactions or direct C-H functionalization. nih.govresearchgate.netresearchgate.net Conversely, the electron-donating groups may activate the C5 position towards electrophilic attack.
Key strategies for modifying the pyrimidine ring include:
Direct C-H Amination: Advanced synthetic methods allow for the direct amination of C-H bonds in electron-deficient heterocycles. nih.govresearchgate.net By activating the pyrimidine ring, it is possible to introduce a variety of amine substituents at the C2 position, transforming the core structure and enabling the exploration of new chemical space.
Halogenation: Electrophilic halogenating agents can potentially introduce halogen atoms, such as bromine or chlorine, at the C5 position. These halogenated intermediates are exceptionally useful, serving as synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents, respectively.
Metal-Catalyzed Cross-Coupling: Should a leaving group (like a halogen) be present on the pyrimidine ring, metal-catalyzed reactions provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure. researchgate.net
Table 1: Potential Strategies for Pyrimidine Ring Functionalization
| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group |
| C2 | Direct C-H Amination | Amination reagents, activating agents | Substituted or unsubstituted amine |
| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo or Chloro |
| C5 (from halo-derivative) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| C5 (from halo-derivative) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl group |
Modifications of the Phenoxy Moiety
The terminal phenoxy group serves as another key site for chemical modification, acting as a "privileged" moiety in many bioactive compounds. nih.gov Derivatization of this peripheral ring can modulate the compound's steric profile, electronic properties, and lipophilicity without altering the core heterocyclic scaffold. The primary strategy for its modification is electrophilic aromatic substitution. The existing ether oxygen is an ortho-, para-directing group, guiding incoming electrophiles to these positions on the phenyl ring.
Common modifications include:
Nitration: Introduction of a nitro group, typically at the para-position, which can be subsequently reduced to an amine for further derivatization.
Halogenation: The addition of halogens like chlorine or fluorine can alter the electronic properties and metabolic stability of the compound.
Friedel-Crafts Reactions: Alkylation or acylation of the phenyl ring can introduce various carbon-based substituents, increasing molecular complexity and steric bulk.
These modifications are instrumental in structure-activity relationship (SAR) studies, where the impact of substituents on the phenoxy ring can be systematically evaluated. For instance, the introduction of groups like 4-methoxyphenoxy or tert-butylphenoxy has been shown to influence the biological activity of other molecular scaffolds. nih.gov
Table 2: Example Modifications of the Phenoxy Moiety
| Position | Reaction Type | Reagents & Conditions | Resulting Functional Group |
| para (or ortho) | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| para (or ortho) | Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo or Chloro |
| para (or ortho) | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl (e.g., -COCH₃) |
| para (or ortho) | Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl (e.g., -CH₃, -C(CH₃)₃) |
Modifications of the Amine Functionality
Standard derivatization techniques for primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide bonds. iu.edu This is a common strategy to introduce a vast array of functionalities. Reagents like Dansyl-Cl or Fmoc-Cl can be used to attach fluorescent or protecting groups, respectively. nih.gov
Alkylation: The introduction of one or two alkyl groups can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. This converts the primary amine into a secondary or tertiary amine, which can significantly impact its biological and physicochemical properties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups with distinct electronic and hydrogen-bonding characteristics compared to amides.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which are important pharmacophores in many drug molecules.
Table 3: Common Derivatization Reactions of the 4-Amine Group
| Reaction Type | Reagents | Resulting Linkage/Group |
| Acylation | Acyl chloride (R-COCl) or Anhydride | Amide (-NHCOR) |
| Alkylation | Alkyl halide (R-X) | Secondary amine (-NHR) or Tertiary amine (-NR₂) |
| Reductive Amination | Aldehyde (R-CHO), reducing agent (e.g., NaBH₃CN) | Secondary amine (-NHCH₂R) |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONH-R) |
Introduction of Probes or Tags for Further Research
For advanced research in chemical biology and diagnostics, it is often necessary to attach probes, such as fluorescent dyes, affinity tags (like biotin), or radiolabels. This is typically achieved through a two-step process that relies on bioorthogonal chemistry—reactions that can occur in complex biological systems without interfering with native biochemical processes. wikipedia.orgnih.gov
The general strategy involves first derivatizing this compound with a small, inert "chemical reporter" group, such as an azide (B81097) or a terminal alkyne. This is usually done by acylating the 4-amino group with a linker containing the reporter. The modified compound can then be introduced into a biological system. Subsequently, a probe carrying the complementary bioorthogonal functional group is added, leading to a highly specific covalent ligation. nih.gov
Key bioorthogonal ligation strategies include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Often called "copper-free click chemistry," this reaction involves the rapid ligation of an azide-modified compound with a probe containing a strained cyclooctyne. researchgate.net
Tetrazine Ligation: This is an exceptionally fast and selective reaction between a tetrazine and a strained alkene (like a trans-cyclooctene (B1233481) or norbornene), forming a stable covalent bond. nih.govresearchgate.net
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming an amide bond. nih.gov
This modular approach allows a single tagged precursor of this compound to be coupled with a wide variety of probes, facilitating studies on its distribution, target engagement, and mechanism of action.
Table 4: Bioorthogonal Strategies for Tagging
| Bioorthogonal Pair | Ligation Chemistry | Reporter Group on Compound | Probe Group |
| Azide + Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Cyclooctyne |
| Tetrazine + Strained Alkene | Inverse Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene (TCO) | Tetrazine |
| Azide + Phosphine (B1218219) | Staudinger Ligation | Azide (-N₃) | Triarylphosphine |
Advanced Methodologies in Synthetic and Structural Analysis
Controlled Reaction Techniques
Modern synthetic strategies for preparing pyrimidine (B1678525) derivatives, including 6-Phenoxypyrimidin-4-amine, increasingly rely on controlled reaction techniques. These methods offer significant advantages over traditional approaches by providing better control over reaction parameters, leading to higher yields, fewer side products, and improved reproducibility.
Low-temperature reaction protocols are crucial for controlling reactions that are highly exothermic or involve thermally sensitive intermediates. By conducting reactions at temperatures significantly below ambient, typically between 0°C and -78°C (the sublimation point of dry ice), chemists can slow down reaction rates, thereby minimizing the formation of undesired byproducts and enhancing selectivity.
For the synthesis of precursors to this compound, low-temperature conditions are often employed when using highly reactive organometallic reagents or strong bases like lithium diisopropylamide (LDA). These conditions are essential for directed ortho-metalation or for generating specific enolates without side reactions.
The execution of these reactions often requires the use of Schlenk techniques, which are a set of laboratory procedures designed to handle air- and moisture-sensitive compounds. A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from the reaction flask and backfilling with an inert gas, such as nitrogen or argon. This creates an oxygen- and moisture-free atmosphere, which is critical for preventing the decomposition of sensitive reagents and intermediates. Glassware is typically dried in an oven and cooled under an inert atmosphere before use. Reagents are transferred using gas-tight syringes or cannulas to maintain the integrity of the inert environment throughout the experiment.
Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in synthetic chemistry, particularly for the construction of heterocyclic scaffolds like pyrimidine. foliamedica.bgtandfonline.comorientjchem.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often resulting in dramatic reductions in reaction times, from hours or days to mere minutes. nih.govnih.gov
The advantages of MAOS include:
Rapid Reaction Rates: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates reaction kinetics. tandfonline.comorientjchem.org
Higher Yields: The reduction in reaction time and the uniform heating often minimize the decomposition of reactants and products, leading to cleaner reactions and higher isolated yields. nih.govrsc.org
Improved Purity: Fewer side products are typically formed, simplifying the purification process.
Energy Efficiency: MAOS is generally more energy-efficient compared to conventional heating methods.
In the context of pyrimidine synthesis, microwave irradiation can be applied to various reaction types, including cyclocondensations, cross-coupling reactions, and nucleophilic aromatic substitutions. nih.govresearchgate.netnih.gov For example, the crucial step of introducing the phenoxy group onto the pyrimidine ring or the construction of the pyrimidine core itself can be significantly accelerated using this technology. rsc.orgnanobioletters.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Typical Yields | Moderate to Good | Good to Excellent nih.govnih.gov |
| Heating Method | External (Oil bath, heating mantle) | Internal, direct coupling with polar molecules |
| Temperature Gradient | Non-uniform | Uniform |
| Side Reactions | More prevalent due to prolonged heating | Often minimized |
This table provides a general comparison of conventional heating versus microwave-assisted synthesis for pyrimidine scaffolds.
One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials. nih.govmdpi.com This approach avoids the lengthy separation and purification of intermediate compounds, thereby saving time, solvents, and resources.
The synthesis of the pyrimidine scaffold is well-suited to MCRs, such as the Biginelli reaction and its variations. foliamedica.bg While not directly forming this compound, these reactions can efficiently generate highly functionalized pyrimidine cores. researchgate.netias.ac.in For instance, a three-component reaction could involve an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a source of amidine (like urea (B33335) or guanidine) to rapidly construct the basic ring structure. nih.govnih.gov The resulting pyrimidine could then be further modified in subsequent steps to yield the target compound.
Key benefits of these methodologies in synthesizing pyrimidine precursors include:
Operational Simplicity: Multiple synthetic steps are combined into a single operation. nih.gov
High Efficiency: Reduces the number of purification steps and minimizes material loss. researchgate.net
Molecular Diversity: Allows for the rapid generation of a library of related compounds by varying the initial reactants. mdpi.com
Spectroscopic Characterization Techniques
The unambiguous identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within the molecule.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei in a magnetic field, the exact structure of a compound can be determined.
Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, and its chemical environment dictates the signal's location (chemical shift). libretexts.org The signal's area (integration) is proportional to the number of protons it represents, and its splitting pattern (multiplicity) reveals information about neighboring protons.
For this compound, the ¹H NMR spectrum would display characteristic signals corresponding to the protons on the pyrimidine ring, the phenoxy group, and the amine group.
Expected ¹H NMR Spectral Data for this compound:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 (Pyrimidine) | 8.0 - 8.2 | Singlet (s) | 1H | Located between two electronegative nitrogen atoms, leading to significant deshielding. No adjacent protons to couple with. |
| H-5 (Pyrimidine) | 6.0 - 6.2 | Singlet (s) | 1H | Shielded relative to H-2. No adjacent protons to couple with. |
| -NH₂ (Amine) | 5.5 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. libretexts.org The protons are typically not coupled to other protons. |
| H-2'/H-6' (Phenoxy) | 7.1 - 7.3 | Doublet (d) or Multiplet (m) | 2H | Protons ortho to the oxygen atom on the phenyl ring. rsc.org |
| H-3'/H-5' (Phenoxy) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Protons meta to the oxygen atom on the phenyl ring. rsc.org |
| H-4' (Phenoxy) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 1H | Proton para to the oxygen atom on the phenyl ring. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and aromatic systems. Actual values may vary depending on the solvent and experimental conditions. msu.eduorgchemboulder.com The protons of the phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') would appear in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm. Their precise shifts and multiplicities are influenced by the electron-donating effect of the ether oxygen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental technique for defining the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom is represented by a single sharp peak. compoundchem.com The chemical shift (δ) of each peak provides critical information about the electronic environment of the carbon atom.
The structure of this compound contains ten unique carbon environments: six in the phenyl ring and four in the pyrimidine ring. The chemical shifts can be predicted based on the effects of the substituents—the amino group and the phenoxy group.
Pyrimidine Ring Carbons : The carbon atoms in the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms and the electron-donating amino group. The carbon atom at the C4 position, bonded to the amino group, is expected to be shielded, appearing at a lower chemical shift compared to the C6 carbon, which is attached to the electron-withdrawing phenoxy group. The C2 and C5 carbons will also have distinct chemical shifts. For a related compound, N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine, pyrimidine carbon signals were observed at δ 169.8, 160.4, 160.3, and 97.9 ppm. nih.gov
Phenyl Ring Carbons : The carbon atoms of the phenoxy group will show shifts typical for a substituted benzene (B151609) ring. oregonstate.edu The carbon directly attached to the ether oxygen (C1') is expected to be deshielded and appear at a higher chemical shift. The ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons will have distinct signals, with their shifts influenced by the oxygen's electron-donating resonance effect and inductive electron-withdrawing effect.
The expected ¹³C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| C2 | 155 - 165 | Adjacent to two ring nitrogens |
| C4 | 160 - 170 | Attached to amino group and ring nitrogen |
| C5 | 95 - 105 | Shielded by amino group, adjacent to C4 and C6 |
| C6 | 165 - 175 | Attached to phenoxy group and ring nitrogen |
| C1' (ipso) | 150 - 160 | Attached to ether oxygen |
| C2'/C6' (ortho) | 115 - 125 | Shielded by oxygen's resonance effect |
| C3'/C5' (meta) | 125 - 135 | Less affected by oxygen substituent |
| C4' (para) | 120 - 130 | Shielded by oxygen's resonance effect |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While 1D NMR provides information about the types of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing connectivity between atoms. science.govnih.gov
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the phenyl ring (H2' with H3', H3' with H4', etc.) and between the H5 and H2 protons on the pyrimidine ring, if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduprinceton.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for the H5 proton would show a cross-peak with the signal for the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for mapping the complete molecular structure by identifying longer-range couplings between protons and carbons (typically over two to four bonds). youtube.com It is particularly useful for assigning quaternary (non-protonated) carbons. princeton.edu Key expected HMBC correlations for this compound would include:
Correlations from the amine protons (-NH₂) to carbons C4, C5, and potentially C2.
Correlations from the pyrimidine proton H5 to carbons C4 and C6.
Correlations from the phenyl protons (H2'/H6') to the pyrimidine carbon C6 through the ether linkage, confirming the connectivity of the two ring systems.
Together, these 2D NMR techniques provide a comprehensive and definitive assignment of all proton and carbon signals, confirming the constitution of this compound.
Solid-State NMR (e.g., ¹³C CPMAS NMR) for Crystal Structure Correlation
Solid-state NMR (ssNMR) spectroscopy, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful tool for analyzing the structure of crystalline solids. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides information that is sensitive to the local environment within the crystal lattice, including molecular conformation and intermolecular packing. researchgate.net
For this compound, ¹³C CPMAS NMR can:
Identify Polymorphism : Different crystalline forms (polymorphs) of the compound will give distinct ssNMR spectra due to differences in their crystal packing and molecular conformations.
Correlate with X-ray Diffraction Data : The number of crystallographically independent molecules in the unit cell, as determined by X-ray crystallography, can be confirmed by the number of resolved signals for each carbon site in the ¹³C CPMAS spectrum.
Probe Intermolecular Interactions : Changes in chemical shifts between the solid and solution states can indicate the presence of specific intermolecular interactions, such as hydrogen bonding, in the crystal structure. Carbons involved in these interactions often exhibit noticeable shifts.
The unambiguous assignment of resonances in ¹³C CPMAS spectra can be aided by theoretical calculations, providing a direct link between the observed spectrum and the three-dimensional crystal structure. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov FT-IR provides a rapid and non-destructive method to obtain a characteristic "fingerprint" of this compound. thermofisher.com
Vibrational Mode Analysis of Functional Groups
The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.
N-H Vibrations : The primary amine (-NH₂) group gives rise to two distinct stretching bands in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. orgchemboulder.com An N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-O-C Vibrations : The phenoxy ether linkage is characterized by a strong C-O-C asymmetric stretching band, typically around 1250 cm⁻¹, and a weaker symmetric stretching band near 1040 cm⁻¹.
Aromatic Ring Vibrations : Both the pyrimidine and phenyl rings exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the rings.
C-N Vibrations : The stretching vibrations of the C-N bonds within the pyrimidine ring and the C4-NH₂ bond contribute to the complex fingerprint region of the spectrum, typically between 1350 and 1000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Ring Stretch | 1600 - 1450 | Medium to Strong | |
| Ether (-O-) | Asymmetric C-O-C Stretch | 1280 - 1200 | Strong |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
Hydrogen Bonding Interactions Characterization
Hydrogen bonding significantly influences the position and shape of IR absorption bands, particularly for N-H groups. nih.govresearchgate.net The amino group of this compound can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors.
In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···N) is expected. This interaction weakens the N-H covalent bond, causing the N-H stretching frequency to decrease (a red shift) and the absorption band to become broader and more intense compared to the sharp bands observed in a dilute solution with a non-polar solvent. quora.comnih.gov By comparing the IR spectra under different conditions (e.g., solid vs. dilute solution), the extent and nature of hydrogen bonding can be effectively characterized.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound contains multiple chromophores—the pyrimidine ring, the phenyl ring, and the lone pairs on the nitrogen and oxygen atoms—which give rise to a characteristic absorption spectrum.
The primary electronic transitions expected for this molecule are:
π → π* Transitions : These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrimidine and phenyl rings. uzh.ch The conjugation between the phenoxy group and the pyrimidine ring can influence the energy of these transitions.
n → π* Transitions : These lower-intensity absorptions involve the promotion of non-bonding (lone pair) electrons from the nitrogen and oxygen atoms to π* antibonding orbitals of the aromatic rings. uzh.ch These transitions typically occur at longer wavelengths (lower energy) than π → π* transitions.
The UV-Vis spectrum of this compound is a composite of the absorptions from its constituent parts, and the interaction between the electron-donating amino and phenoxy groups and the electron-deficient pyrimidine ring can lead to the appearance of charge-transfer bands. frontiersin.org The position of the absorption maxima (λmax) can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which can provide further insight into the nature of the electronic transitions. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, various MS methodologies are employed to elucidate its elemental composition, structure, and purity, as well as to monitor its synthesis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Unlike low-resolution mass spectrometry, which measures nominal mass (to the nearest whole number), HRMS can measure mass to several decimal places. This high precision allows for the calculation of a unique molecular formula. libretexts.org
For this compound, the molecular formula is C₁₀H₉N₃O. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element. researchgate.net This calculated mass is then compared to the experimentally measured mass. An agreement within a small error margin, typically less than 5 parts per million (ppm), provides strong evidence for the assigned molecular formula. researchgate.net
The expected HRMS data for the protonated molecule [M+H]⁺ of this compound is detailed below.
| Molecular Formula | Species | Calculated Exact Mass (Da) | Expected Experimental Mass Range (±5 ppm) |
|---|---|---|---|
| C₁₀H₉N₃O | [M+H]⁺ | 188.08184 | 188.08090 - 188.08278 |
Fragmentation Pattern Analysis (e.g., Electrospray Ionization)
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) with a soft ionization technique like Electrospray Ionization (ESI), provides vital information about the compound's structure. researchgate.net In this process, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For this compound, the key structural features are the pyrimidine core, the amino group, and the phenoxy ether linkage. The fragmentation is expected to occur at the weakest bonds, primarily the C-O ether bond. libretexts.org
Plausible Fragmentation Pathways:
Cleavage of the C-O ether bond: This is a common fragmentation pathway for phenoxy derivatives. It can result in two primary fragments: the phenoxy radical and the 4-amino-pyrimidinyl cation, or alternatively, the phenol (B47542) molecule and the corresponding pyrimidinyl cation.
Loss of small molecules: Fragmentation may involve the loss of stable neutral molecules such as HCN or NH₃ from the pyrimidine ring.
The table below outlines the expected major fragments for this compound.
| Proposed Fragment Ion (Structure) | m/z (Monoisotopic) | Proposed Origin |
|---|---|---|
| [C₄H₄N₃]⁺ (4-aminopyrimidinyl cation) | 94.0405 | Cleavage of the C-O ether bond |
| [C₆H₅O]⁺ (Phenoxy cation) | 93.0340 | Cleavage of the C-O ether bond with charge retention on phenoxy group |
| [C₁₀H₈N₂]⁺˙ (Loss of NH₃) | 156.0687 | Loss of ammonia (B1221849) from the parent ion |
Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Tracking
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for monitoring the progress of chemical reactions by identifying and quantifying reactants, intermediates, and products in a reaction mixture.
The synthesis of this compound often proceeds via nucleophilic substitution reactions starting from a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783). google.commdpi.com A typical synthetic sequence might involve the sequential substitution of the chlorine atoms.
Illustrative Synthetic Pathway: 4,6-Dichloropyrimidine → 4-Amino-6-chloropyrimidine (B18116) (Intermediate) → this compound (Product)
In this pathway, GC-MS can be used to track the conversion of the starting material and the formation of the key intermediate, 4-Amino-6-chloropyrimidine. google.com By taking aliquots from the reaction mixture over time, the relative concentrations of each species can be determined. Each compound will have a characteristic retention time in the GC column and a unique mass spectrum, allowing for unambiguous identification and monitoring of the reaction's progression towards completion.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone technique for the final analysis of synthesized compounds. mdpi.comnih.gov It is routinely used to assess the purity of the final product and to confirm its identity, especially for compounds that are not sufficiently volatile for GC-MS. nih.govnih.gov
A sample of the synthesized this compound is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column. The HPLC separates the target compound from any unreacted starting materials, by-products, or other impurities. The eluent from the HPLC column is then introduced into the mass spectrometer.
Purity Assessment: The chromatogram produced by the detector (e.g., a UV detector followed by the MS) will show a major peak corresponding to the product. The area of this peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.
Identity Confirmation: The mass spectrometer provides the mass-to-charge ratio of the main peak, which should correspond to that of this compound. For definitive confirmation, MS/MS can be performed on the parent ion, and the resulting fragmentation pattern can be compared to a known standard or theoretical fragmentation to verify the structure.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netmdpi.com
To perform SC-XRD analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
The data obtained from an SC-XRD experiment includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice.
Space Group: The description of the symmetry elements present in the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Connectivity: Detailed bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing its specific conformation.
Supramolecular Structure: Information on how the molecules pack together in the crystal, including intermolecular interactions like hydrogen bonding.
The following table presents a hypothetical but representative set of crystallographic data for a compound like this compound.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 5.93 |
| c (Å) | 17.42 |
| α (°) | 90 |
| β (°) | 102.5 |
| γ (°) | 90 |
| Volume (ų) | 858.4 |
Analysis of Molecular Geometry and Conformation
In similar structures, such as N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, the dihedral angle between the pyrimidine and benzene rings is relatively small, suggesting a tendency towards planarity. researchgate.net However, in other substituted pyrimidines, significant twisting between aromatic rings can be observed, which can impact crystal packing and intermolecular interactions. nih.gov
Computational modeling, using methods such as Density Functional Theory (DFT), can complement experimental data by predicting the most stable conformations and providing insights into the electronic structure of the molecule. These calculations can help to rationalize the observed geometry and predict the conformational landscape in different environments.
Table 1: Typical Bond Lengths and Angles in Substituted Pyrimidines
| Parameter | Typical Value |
| C-N (in pyrimidine ring) | 1.32 - 1.35 Å |
| C-C (in pyrimidine ring) | 1.37 - 1.40 Å |
| C-N (exocyclic amine) | 1.34 - 1.37 Å |
| C-O (ether linkage) | 1.35 - 1.38 Å |
| N-C-N (angle in ring) | ~115° - 120° |
| C-N-C (angle in ring) | ~120° - 125° |
Note: These are generalized values and the actual parameters for this compound may vary.
Intermolecular Interactions and Supramolecular Organization in Crystal Lattice
The way in which individual molecules of this compound pack together in the solid state is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular architecture of the crystal lattice, which in turn influences the material's physical properties, such as solubility and melting point.
A key feature of the supramolecular organization is expected to be hydrogen bonding. The amino group at the C4 position can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the oxygen atom of the phenoxy group can act as hydrogen bond acceptors. This can lead to the formation of various hydrogen-bonding motifs, such as dimers, chains, or more complex networks. researchgate.net For instance, in the crystal structure of 4-Amino-2,6-dimethoxypyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds to form sheets. nih.gov
Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.
Energy framework analysis is another computational technique that complements Hirshfeld surface analysis. It calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies can be visualized as a framework of cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction. This provides a clear and intuitive picture of the energetic landscape of the crystal packing, highlighting the dominant interactions that stabilize the supramolecular structure.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
A PXRD pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for that material. For this compound, obtaining a PXRD pattern would be essential to confirm the identity and purity of a synthesized batch. The presence of sharp peaks in the pattern would indicate a crystalline material, while a broad, featureless pattern would suggest an amorphous solid.
Furthermore, PXRD is a valuable tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and PXRD is the primary method used to identify and distinguish between them. By comparing the experimental PXRD pattern of a sample to a calculated pattern from single-crystal X-ray data (if available), one can confirm the phase of the bulk material. In the absence of single-crystal data, the PXRD pattern can be indexed to determine the unit cell parameters of the crystalline phase. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for investigating the intricacies of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's geometry, electronic structure, and spectroscopic properties. For a molecule like 6-Phenoxypyrimidin-4-amine, these calculations can predict its three-dimensional arrangement, the distribution of electrons within its structure, and how it will interact with electromagnetic radiation.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying the electronic structure of molecules. dergipark.org.tr DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for a balance between computational cost and accuracy, making it suitable for the study of medium-sized organic molecules like this compound.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and other computational parameters. The basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms in a molecule. A larger and more flexible basis set generally leads to more accurate results, but at a higher computational cost.
For a molecule containing carbon, nitrogen, hydrogen, and oxygen atoms, such as this compound, a common choice of basis set is the Pople-style basis set, such as 6-31G(d,p) or a larger set like 6-311++G(d,p). The inclusion of polarization functions (d,p) allows for a more accurate description of the anisotropic electron distribution in the molecule. Diffuse functions (++) are important for describing anions and systems with lone pairs of electrons.
The choice of the exchange-correlation functional is another critical parameter in DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance of accuracy for a wide range of chemical systems. nih.gov
Table 1: Illustrative Computational Parameters for DFT Calculations on this compound
| Parameter | Selection | Rationale |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules. |
| Functional | B3LYP | A widely used hybrid functional known for its reliability in predicting molecular properties. |
| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse and polarization functions for an accurate description of the electronic structure. |
| Solvent Model | Polarizable Continuum Model (PCM) | Can be used to simulate the effects of a solvent on the molecular properties. |
| Optimization Algorithm | Berny Algorithm | An efficient algorithm for finding the minimum energy geometry of the molecule. |
Note: This table presents a typical set of computational parameters. The optimal choice may vary depending on the specific properties being investigated.
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Nuclear Magnetic Resonance (NMR): The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These calculated shifts can aid in the assignment of experimental NMR spectra.
Infrared (IR): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-8.5; Amine protons: 5.0-6.0 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-160; Pyrimidine (B1678525) carbons: 150-170 |
| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500; C=N stretch: 1600-1650; C-O-C stretch: 1200-1250 |
Note: The values in this table are hypothetical and are intended to be illustrative of the type of data that can be obtained from DFT calculations.
The analysis of molecular orbitals (MOs) and electron density provides valuable insights into the chemical reactivity and bonding within a molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electron Density Distribution: The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. This information can be visualized using molecular electrostatic potential (MEP) maps, where different colors represent different electrostatic potentials. These maps are useful for predicting the sites of electrophilic and nucleophilic attack. mdpi.com
Structure-Activity Relationship (SAR) and Design Principles
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For scaffolds like this compound, this approach is instrumental in identifying novel compounds with the potential for similar biological function. A pharmacophore model is generated by identifying common structural features in a set of active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
In the context of pyrimidine-based structures, the this compound scaffold presents several key pharmacophoric features:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The exocyclic amine group at the C4 position serves as a vital hydrogen bond donor. nih.gov
Aromatic Ring (AR): The pyrimidine ring itself and the phenyl ring of the phenoxy group contribute aromatic features, often involved in π-π stacking interactions with amino acid residues in the target protein.
Hydrophobic Group (HY): The phenoxy moiety provides a significant hydrophobic feature, which can interact with nonpolar pockets in a binding site.
Once a pharmacophore hypothesis is developed and validated, it can be employed as a 3D query in virtual screening campaigns. nih.gov This process involves searching large chemical databases, such as the ZINC database, to filter and identify novel molecules that match the defined pharmacophoric features. The hits from this screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site, prioritizing them for chemical synthesis and biological evaluation. nih.gov
Table 1: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Component | Putative Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens | Forms hydrogen bonds with backbone residues of the target protein (e.g., kinase hinge region). |
| Hydrogen Bond Donor (HBD) | 4-Amine Group | Anchors the ligand in the active site through hydrogen bonding. nih.gov |
| Aromatic Ring (AR) | Pyrimidine Ring, Phenyl Ring | Participates in π-stacking interactions. nih.gov |
Structure-Guided Design Principles for Pyrimidine-Based Scaffolds
Structure-guided design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, often a protein kinase, to design and optimize inhibitors. The pyrimidine scaffold is a "privileged" structure in this context, particularly in the development of kinase inhibitors, because it effectively mimics the adenine (B156593) base of ATP. nih.govpharmablock.com For this compound, design principles focus on optimizing the interactions of its distinct components with the target's active site.
Pyrimidine Core: The pyrimidine ring serves as the central scaffold and is a key "hinge-binder." In many kinase inhibitors, the nitrogen atoms of the pyrimidine core form one or two critical hydrogen bonds with the backbone amide groups of the kinase hinge region, a flexible segment of the protein that connects the N- and C-terminal lobes. nih.gov This bidentate interaction effectively anchors the inhibitor within the ATP-binding site. acs.org
4-Amino Group: The amino group at the C4 position is fundamental for the activity of many pyrimidine-based inhibitors. It typically functions as a crucial hydrogen bond donor, forming an interaction with a backbone carbonyl group in the hinge region. nih.gov Due to its critical role in anchoring the molecule, this group is often conserved, and modifications at this position can lead to a significant loss of potency. rsc.org
6-Phenoxy Group: The substituent at the C6 position, in this case, the phenoxy group, generally projects towards a more solvent-exposed or hydrophobic region of the ATP-binding site. nih.govnih.gov This position is a primary site for modification to enhance potency and selectivity. Structure-activity relationship (SAR) studies often involve introducing various substituents onto the phenyl ring of the phenoxy group. acs.org These modifications can be tailored to exploit specific sub-pockets within the active site, thereby improving affinity and achieving selectivity against other kinases. For instance, adding polar groups can improve solubility, while incorporating bulkier hydrophobic groups can target deeper hydrophobic pockets. researchgate.net
Table 2: Structure-Guided Design Principles for Pyrimidine Scaffolds
| Scaffold Component | Design Principle | Rationale for Potency and Selectivity |
|---|---|---|
| Pyrimidine Core | Conserve as the hinge-binding motif. | Mimics the adenine of ATP, forming essential hydrogen bonds with the kinase hinge region for stable binding. nih.gov |
| 4-Amino Group | Typically retained as a key hydrogen bond donor. | Forms a critical hydrogen bond that anchors the inhibitor in the active site, crucial for high-affinity binding. nih.gov |
| 6-Phenoxy Group | Modify substituents on the phenyl ring. | Allows for exploration of hydrophobic pockets to enhance potency and provides a vector for achieving selectivity over other kinases. acs.org |
Future Directions and Emerging Research Areas
Novel Synthetic Routes for 6-Phenoxypyrimidin-4-amine Derivatives
The development of novel synthetic pathways for this compound and its derivatives is driven by the need for efficiency, sustainability, and molecular diversity. Future research is poised to move beyond traditional methods, exploring innovative strategies that offer improved yields, reduced environmental impact, and access to a wider range of structural analogs.
Key Emerging Routes:
Multicomponent Reactions (MCRs): MCRs are highly convergent and atom-economical processes that allow the synthesis of complex molecules in a single step from three or more starting materials. nih.govacs.orgfigshare.com An emerging approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org This strategy offers a regioselective and sustainable route to highly substituted pyrimidines and could be adapted for the synthesis of this compound derivatives. nih.govacs.orgfigshare.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives. nih.govresearchgate.netscholarsportal.info This technology offers a significant advantage in the rapid generation of libraries of this compound analogs for screening purposes.
Catalytic C-N and C-O Cross-Coupling Reactions: Advances in transition-metal catalysis continue to provide powerful tools for the construction of the core phenoxypyrimidine structure. Future work will likely focus on developing more efficient and versatile catalysts (e.g., based on palladium, copper, or nickel) for the crucial C-O ether linkage and the C-N amination steps, allowing for the coupling of a broader range of phenols and amine precursors under milder conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound derivatives could enable more efficient and reproducible production, particularly on an industrial scale.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. nih.gov | One-pot synthesis of diverse derivatives by varying the initial building blocks. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.gov | Accelerated synthesis of analogs for high-throughput screening. |
| Advanced Catalysis | Milder reaction conditions, broader substrate scope, higher efficiency. | Facile introduction of diverse phenolic and amino substituents. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Large-scale, automated production of the core scaffold and its derivatives. |
Exploration of Unique Reaction Pathways and Mechanisms
A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering novel reactivity. Future research will increasingly focus on elucidating the intricate details of these chemical processes.
A key reaction in the synthesis of many phenoxypyrimidine derivatives is nucleophilic aromatic substitution (SNAr). Traditionally, this reaction is thought to proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.govstackexchange.com However, recent experimental and computational studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles like pyrimidine, may proceed through a concerted mechanism. nih.govnih.govrsc.org The regioselectivity of nucleophilic attack on the pyrimidine ring (typically at the C4 position over the C2 position) is governed by the stability of the anionic intermediate, where resonance places the negative charge on the electronegative nitrogen atoms. stackexchange.comstackexchange.com
Future Mechanistic Studies May Involve:
Kinetic Isotope Effect (KIE) Studies: KIEs can provide powerful evidence to distinguish between stepwise and concerted SNAr mechanisms. nih.gov
In Situ Spectroscopic Monitoring: Techniques like reaction IR and process NMR can be used to detect and characterize transient intermediates, providing direct insight into the reaction pathway.
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for mapping potential energy surfaces, identifying transition states, and predicting the regioselectivity of reactions involving the pyrimidine core. rsc.orgnih.gov These calculations can help rationalize why substitution occurs preferentially at certain positions and guide the design of experiments to favor desired outcomes.
Unconventional Biotransformations: Research into the metabolism of pyrimidine-containing compounds has revealed unexpected enzymatic conversions, such as the cytochrome P450-mediated transformation of a pyrimidine ring into a pyrazole. nih.gov Exploring these pathways could inspire novel synthetic transformations.
Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights
While standard spectroscopic methods like 1D NMR and FT-IR are routine, a more profound understanding of the three-dimensional structure, conformation, and intermolecular interactions of this compound derivatives requires the application of more sophisticated analytical techniques.
Emerging Analytical Approaches:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of proton and carbon signals in complex derivatives, which is critical for confirming regiochemistry and constitution. ipb.ptresearchgate.netsemanticscholar.org
Solid-State NMR (ssNMR): For compounds that are difficult to crystallize or are polymorphic, ssNMR can provide invaluable information about the structure and dynamics in the solid state.
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the crystalline state. mdpi.com Future studies will focus on obtaining crystal structures of a wider range of this compound derivatives to understand how substituent changes affect crystal packing, conformation, and non-covalent interactions like hydrogen bonding.
Hirshfeld Surface Analysis: Derived from X-ray diffraction data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, providing insights into the forces that govern the solid-state architecture. mdpi.com
| Technique | Type of Information Provided | Application to this compound |
| 2D-NMR Spectroscopy | Through-bond and through-space correlations between nuclei. ipb.pt | Unambiguous assignment of complex spectra, confirmation of connectivity. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. mdpi.com | Definitive structural elucidation, analysis of hydrogen bonding and packing. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. mdpi.com | Understanding the nature and contribution of different interactions to crystal stability. |
| Solid-State NMR | Structural information on non-crystalline or polymorphic solids. | Characterization of materials where single crystals are unavailable. |
Integration of Machine Learning and AI in Synthetic Design and SAR Studies
Key AI/ML Applications:
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to target derivatives by analyzing vast reaction databases. nih.govsynthiaonline.comchemrxiv.orgmit.edu This can significantly accelerate the "make" phase of research by suggesting viable pathways to previously unsynthesized molecules.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at building robust QSAR models that correlate molecular descriptors with biological activity. researchgate.netmdpi.comnih.govccspublishing.org.cn For the this compound scaffold, this means predicting the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. researchgate.netmdpi.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning from existing active compounds, these models can generate novel this compound derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.
Bioactivity Prediction: ML models can be trained on large datasets to predict the biological activity of compounds against various targets. ijcrt.orggithub.ionih.govgithub.complos.org This allows for virtual screening of large compound libraries to identify potential hits for specific biological assays.
Theoretical Predictions for Untargeted Reactivity and Stability
Theoretical and computational chemistry provides a powerful lens for predicting the intrinsic properties of molecules without the need for laboratory experiments. For this compound and its derivatives, these predictive capabilities can guide synthetic efforts and offer insights into their potential behavior in different chemical environments.
Computational Predictive Methods:
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure of a molecule. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict regions of a molecule susceptible to electrophilic or nucleophilic attack, thus predicting untargeted reactivity. Mapping the electrostatic potential surface can similarly highlight electron-rich and electron-poor regions.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and stability. nih.gov For derivatives of this compound, MD simulations can predict preferred conformations, the stability of different rotamers around the phenoxy ether linkage, and how the molecule might interact with a solvent or a biological target. nih.govnih.gov
Predicting Reaction Barriers: Computational methods can be used to calculate the activation energies for potential, yet unexplored, reactions. This allows for the in silico screening of novel reaction pathways, identifying those that are energetically feasible before committing resources to experimental work.
By embracing these future directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of new medicines and materials through more efficient, predictable, and innovative chemical research.
Q & A
What are the optimized synthetic routes for 6-Phenoxypyrimidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example:
- Nucleophilic substitution: React 4-amino-6-chloropyrimidine with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor completion via LCMS (e.g., m/z 245 [M+H]+ observed in similar syntheses) .
- Suzuki-Miyaura coupling: Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple boronic acid derivatives with halogenated pyrimidines. Optimize solvent (toluene/ethanol) and temperature (reflux) for cross-coupling efficiency .
Key Considerations: - Purification via HPLC or column chromatography is critical to isolate high-purity products (>95%) .
- Side reactions (e.g., over-substitution) are mitigated by controlling stoichiometry and reaction time.
How can spectroscopic and chromatographic techniques validate the structure of this compound?
Methodological Answer:
- LCMS: Confirm molecular weight (e.g., m/z 245 [M+H]+) and retention time (e.g., 0.75 min under specific HPLC conditions) .
- NMR:
- XRD: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.982 Å) .
What advanced crystallographic methods elucidate hydrogen-bonding interactions and conformational flexibility in this compound derivatives?
Methodological Answer:
- Single-crystal XRD: Determine dihedral angles between the pyrimidine core and substituents (e.g., 11.3°–70.1° for similar compounds), revealing steric and electronic effects .
- Intermolecular interactions: Identify C–H⋯π (3.7 Å centroid distance) and π–π stacking (3.708 Å spacing) to explain solubility and stability .
- DFT calculations: Validate experimental geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
How do substituent variations on the phenoxy group affect biological activity, and how can structure-activity relationships (SAR) guide optimization?
Methodological Answer:
- Case Study: Fluorine or methoxy groups at the para-position enhance receptor binding (e.g., IC₅₀ improvements in kinase inhibition assays) .
- 3D-QSAR: Use CoMFA or CoMSIA models to correlate substituent bulk/electrostatics with activity (e.g., logP adjustments for membrane permeability) .
- Contradiction Resolution: Discrepancies in antimicrobial vs. anticancer activity may arise from substituent-dependent target selectivity (e.g., comparing 5-fluoro vs. 5-methyl derivatives) .
How can computational modeling predict the binding affinity of this compound derivatives to therapeutic targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina): Screen against ATP-binding pockets (e.g., kinases) using PyMOL for visualization. Prioritize poses with hydrogen bonds to hinge regions .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank derivatives .
- ADMET Prediction: Use SwissADME to optimize logP (<5) and rule out hepatotoxicity (CYP450 inhibition) .
What strategies resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
- Meta-analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antifungal activity may stem from varied Candida strains .
- Dose-response validation: Re-test compounds under standardized conditions (e.g., CLSI guidelines for MIC determination) .
- Off-target profiling: Use kinome-wide screens (e.g., KINOMEscan) to identify polypharmacology effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
